TIPP-psi is classified as a delta opioid receptor antagonist. It is derived from modifications of naturally occurring peptides and is specifically designed to enhance receptor selectivity and stability. Its synthesis typically involves various amino acids that are assembled into a peptide chain through established organic chemistry techniques. The compound has been studied extensively in both in vitro and in vivo settings to understand its binding characteristics and potential therapeutic applications .
The synthesis of TIPP-psi involves several key steps:
For large-scale production, automated peptide synthesizers are often utilized to streamline the peptide bond formation process. Industrial-scale purification techniques similar to those used in laboratory settings are also employed, alongside rigorous quality control measures to maintain consistency and purity .
TIPP-psi features a complex molecular structure characterized by:
The molecular geometry allows for effective interaction with receptor sites, enhancing its selectivity and potency as an antagonist .
TIPP-psi can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
TIPP-psi acts primarily by binding selectively to delta opioid receptors. Upon binding, it inhibits receptor activity, effectively blocking the actions of endogenous opioids. This mechanism is crucial in pain modulation pathways and neurotransmitter release processes.
Research indicates that TIPP-psi exhibits a high binding affinity with a dissociation constant (Kd) of approximately 0.98 nM, demonstrating its potency as a delta opioid antagonist . The compound's ability to inhibit adenylyl cyclase activity further supports its role in modulating opioid signaling pathways .
TIPP-psi possesses several notable physical and chemical properties:
These properties contribute to its utility in both laboratory research and potential therapeutic contexts .
TIPP-psi has a broad range of scientific applications:
Delta opioid receptors (DOP) represent one of three major classes of opioid receptors (alongside mu and kappa) that constitute the endogenous opioid system. These G protein-coupled receptors are distributed throughout ascending and descending pain pathways, including the periaqueductal gray, rostroventral medulla, and dorsal horn of the spinal cord [2]. Unlike mu opioid receptors (MOP) – the primary target of clinically used opioids like morphine – DOP activation produces potent antinociception with reduced risks of respiratory depression, constipation, and addictive potential [2] [6]. DOP agonists additionally exhibit anxiolytic and antidepressant-like effects, which is pharmacologically significant given the frequent comorbidity of chronic pain with mood disorders [2] [6]. Despite these therapeutic advantages, the development of clinically viable DOP-targeted therapeutics has historically been hampered by the lack of ligands with sufficient receptor selectivity, metabolic stability, and blood-brain barrier permeability.
Early opioid research primarily focused on non-selective alkaloids like morphine (MOP-preferring) or endogenous peptides such as enkephalins (with mixed DOP/MOP affinity). The discovery of the endogenous enkephalins in 1975 stimulated efforts to develop selective DOP ligands, but initial peptidic compounds like [D-Pen²,D-Pen⁵]enkephalin (DPDPE) exhibited only moderate selectivity (approximately 25-fold for DOP over MOP) and limited enzymatic stability [3]. Achieving high DOP selectivity was particularly challenging due to the structural homology between opioid receptor subtypes, especially within the transmembrane domains constituting the ligand-binding pockets. Furthermore, many early DOP ligands displayed functional versatility, acting as agonists in some assays or tissues and antagonists in others, complicating their pharmacological characterization. These challenges underscored the need for novel chemical approaches to develop highly selective and metabolically stable DOP ligands suitable for probing the therapeutic potential of this receptor system.
Tipp-psi (H-Tyr-Ticψ[CH₂NH]Phe-Phe-OH) emerged in the early 1990s as a breakthrough compound addressing the critical limitations of earlier DOP ligands. It was developed through rational modification of the parent tetrapeptide Tyr-Tic-Phe-Phe (TIPP), where Tic denotes 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [1] [5]. The key innovation in Tipp-psi was the replacement of the conventional peptide bond between the Tic² and Phe³ residues with a reduced peptide bond (ψ), characterized by a methylene amino (CH₂NH) group instead of a carbonyl [1] [5]. This pseudopeptide modification yielded a compound with unprecedented DOP selectivity (>10,000-fold versus MOP) and subnanomolar DOP binding affinity (Ki < 1 nM) [1] [3]. Critically, Tipp-psi functioned as a potent and pure antagonist, devoid of agonist activity or cross-reactivity at kappa opioid receptors. Its extraordinary pharmacological profile rapidly established it as an indispensable tool compound for investigating DOP physiology and pharmacology in vitro and in vivo [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1